![molecular formula C20H14Cl3N3S2 B2978586 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole CAS No. 956394-94-8](/img/structure/B2978586.png)
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole
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Description
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C20H14Cl3N3S2 and its molecular weight is 466.82. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of related compounds, highlighting the process of obtaining high yields and determining structures through techniques such as single-crystal diffraction. These studies pave the way for further exploration of similar compounds with potential applications in various fields, including materials science and pharmacology (Kariuki et al., 2021).
Antiviral and Antimicrobial Activities
Some derivatives of thiazoles have been synthesized and evaluated for their antiviral and antimicrobial activities. This indicates the potential for developing new therapeutic agents targeting various viral and bacterial infections. For instance, compounds showing significant anti-tobacco mosaic virus activity have been identified, suggesting their utility in agricultural applications as well (Chen et al., 2010).
Chemiluminescence and Photophysical Properties
Research into sulfanyl-substituted bicyclic dioxetanes, including their synthesis, base-induced chemiluminescence, and photophysical properties, has been explored. These studies contribute to our understanding of the compound's potential in developing chemiluminescent materials or sensors, offering insights into the electronic structures and light-emitting properties of these compounds (Watanabe et al., 2010).
Anticancer Properties
The pharmacophore hybridization approach has led to the design of novel molecules with potential anticancer properties. By combining various functional groups, researchers aim to develop compounds that exhibit selective toxicity towards cancer cells, thereby enhancing the efficacy of cancer treatments (Yushyn et al., 2022).
Electronic Interactions and Molecular Docking
Studies on the synthesis, molecular docking, and structural analysis of tetrazole derivatives reveal how modifications to the molecular structure can influence interactions with biological targets. This research is crucial for drug design, allowing scientists to predict how different compounds might interact with enzymes or receptors involved in disease processes (Al-Hourani et al., 2015).
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3S2/c1-11-9-12(2)26(25-11)20-24-18(16-8-5-14(22)10-17(16)23)19(28-20)27-15-6-3-13(21)4-7-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPAALUATUIGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole |
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